5,6-Di(2-methylpropenyl)nicotinic acid ethyl ester
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Overview
Description
5,6-Di(2-methylpropenyl)nicotinic acid ethyl ester is an organic compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of two 2-methyl-propenyl groups attached to the 5th and 6th positions of the nicotinic acid ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Di(2-methylpropenyl)nicotinic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid as the core structure.
Alkylation: The 5th and 6th positions of the nicotinic acid are alkylated using 2-methyl-propenyl halides in the presence of a base such as potassium carbonate.
Esterification: The carboxylic acid group of the nicotinic acid is then esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 2-methyl-propenyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The nicotinic acid ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of 5,6-Di(2-methyl-propenyl)-nicotinic acid.
Reduction: Formation of 5,6-Di(2-methyl-propenyl)-nicotinic acid ethyl alcohol.
Substitution: Various substituted nicotinic acid derivatives.
Scientific Research Applications
5,6-Di(2-methylpropenyl)nicotinic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5,6-Di(2-methylpropenyl)nicotinic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in metabolic and signaling pathways.
Pathways: The compound can modulate pathways related to inflammation, oxidative stress, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, lacking the 2-methyl-propenyl groups and ethyl ester.
Ethyl Nicotinate: Similar structure but without the 2-methyl-propenyl groups.
2-Methyl-propenyl Nicotinate: Contains only one 2-methyl-propenyl group.
Uniqueness
5,6-Di(2-methylpropenyl)nicotinic acid ethyl ester is unique due to the presence of two 2-methyl-propenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H21NO2 |
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Molecular Weight |
259.34 g/mol |
IUPAC Name |
ethyl 5,6-bis(2-methylprop-1-enyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C16H21NO2/c1-6-19-16(18)14-9-13(7-11(2)3)15(17-10-14)8-12(4)5/h7-10H,6H2,1-5H3 |
InChI Key |
ZQWJMASXFWHFLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)C=C(C)C)C=C(C)C |
Origin of Product |
United States |
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